Canagliflozin Furanose Form, a mixture of anomers, is a significant compound in the class of sodium-glucose cotransporter 2 inhibitors, primarily used in the treatment of type 2 diabetes mellitus. This compound is characterized by its unique structural features that arise from the furanose form of glucose, which is a five-membered cyclic structure formed when monosaccharides undergo cyclization. The furanose form is particularly relevant as it contributes to the compound's biological activity and stability.
Canagliflozin was first discovered and developed by pharmaceutical companies as part of efforts to create effective treatments for diabetes. It is marketed under the brand name Invokana and has been extensively studied for its pharmacological properties and synthesis methods.
Canagliflozin is classified as a C-glucoside with a thiophene ring structure, which plays a crucial role in its mechanism of action as an inhibitor of sodium-glucose cotransporter 2. This classification highlights its chemical nature and functional role in glucose metabolism regulation.
The synthesis of Canagliflozin involves several steps that can be categorized into traditional and modern methodologies. Traditional methods often include complex multi-step processes with various protective group strategies, while modern approaches emphasize efficiency and environmental sustainability.
The synthesis typically involves:
Canagliflozin has a complex molecular structure characterized by:
The structural representation includes:
Canagliflozin undergoes various chemical reactions during its synthesis, including:
The reaction conditions are optimized for yield and purity:
Canagliflozin functions primarily by inhibiting sodium-glucose cotransporter 2, leading to decreased reabsorption of glucose in the kidneys. This results in increased glucose excretion in urine, thereby lowering blood glucose levels.
Studies indicate that Canagliflozin effectively reduces HbA1c levels in patients with type 2 diabetes by promoting glycosuria (glucose loss through urine) while also providing cardiovascular benefits .
Relevant data indicate that Canagliflozin maintains high purity levels (over 99%) when synthesized under optimized conditions .
Canagliflozin has significant applications in:
CAS No.: 131123-56-3
CAS No.: 30564-92-2
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0